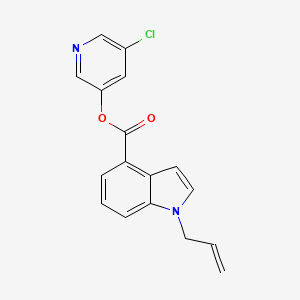
SARS-CoV-2-IN-6
Descripción general
Descripción
SARS-CoV-2-IN-6 is a useful research compound. Its molecular formula is C17H13ClN2O2 and its molecular weight is 312.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality SARS-CoV-2-IN-6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SARS-CoV-2-IN-6 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioinformatics in COVID-19 Research
Bioinformatics plays a crucial role in understanding and combating COVID-19. It involves high-throughput technologies such as Next-Generation Sequencing for detecting the genome of SARS-CoV-2, databases for storing genomes and variants, and tools for analyzing host-virus interactions. These technologies are pivotal in identifying COVID-19 biomarkers and therapeutic targets, which are essential for drug repurposing strategies (Cannataro & Harrison, 2021).
Phylodynamic Tools in Public Health Response
Phylodynamic tools are instrumental in monitoring SARS-CoV-2 genomic epidemiology, revealing spatial-temporal transmission patterns. These tools, vital in real-time public health decision-making, are dependent on strong academic and public health partnerships and require standardization in sequence data sharing (Rich et al., 2022).
Methods of Virus Inactivation
Inactivation methods for SARS-CoV-2 facilitate safe research at lower-containment levels. Techniques include incubation at 80°C, detergents, Trizol reagents, UV energies, and methanol and paraformaldehyde treatments. These protocols are critical for safe sample handling in various research contexts (Patterson et al., 2020).
Whole-Genome Sequencing for Variant Surveillance
The use of Whole-Genome Sequencing (WGS) in clinical laboratories is growing, especially for SARS-CoV-2 genotyping. This method enables the detection of mutations and supports infection control investigations. The streamlined WGS assays offer high-quality data for variant analysis, contributing significantly to variant surveillance (Fissel et al., 2022).
Nonpathogenic Virus-like Models for SARS-CoV-2
Phage display technology has been used to construct nonpathogenic models for SARS-CoV-2 research, facilitating safer and more accessible studies. This method involves expressing SARS-CoV-2 proteins on bacteriophages, offering a potential alternative for pathogenic virus in scientific research concerning SARS-CoV-2 (Wu et al., 2022).
Propiedades
IUPAC Name |
(5-chloropyridin-3-yl) 1-prop-2-enylindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-2-7-20-8-6-14-15(4-3-5-16(14)20)17(21)22-13-9-12(18)10-19-11-13/h2-6,8-11H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVPAGLILYEOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C(C=CC=C21)C(=O)OC3=CC(=CN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SARS-CoV-2-IN-6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



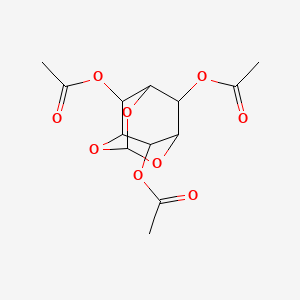
![(2S,3R,4S,5R)-3,5,6-trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B8220808.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8220814.png)
![[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8220822.png)
![[(2R,3S,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B8220828.png)
methyl acetate](/img/structure/B8220847.png)
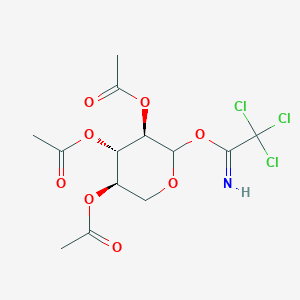
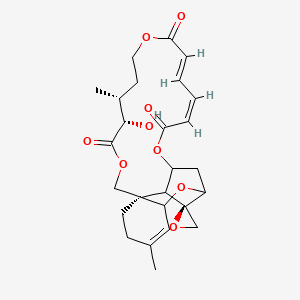
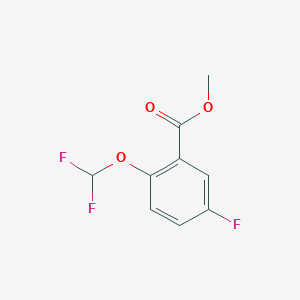
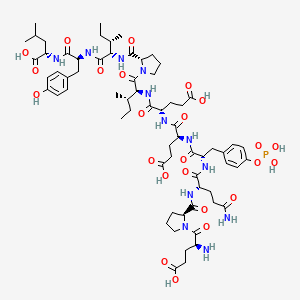


![4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8220909.png)
